4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
Overview
Description
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, also known as AC-186, is a chemical compound with the molecular formula C18H17F3O . It has a molecular weight of 306.3 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17F3O/c19-16-4-2-1-3-15 (16)17 (9-11-18 (20,21)12-10-17)13-5-7-14 (22)8-6-13/h1-8,22H,9-12H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with two benzene rings and a cyclohexyl group, all of which are substituted with fluorine atoms .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound has a complexity of 367 .Scientific Research Applications
Fluorination Techniques
- A study by Pravst and Stavber (2013) discussed the fluorination of alkyl-substituted phenols using electrophilic fluorinating reagents like cesium fluoroxysulfate. This research is significant for understanding the chemical processes involving compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Pravst & Stavber, 2013).
Organic Light-Emitting Diodes (OLEDs)
- Jin et al. (2014) investigated the use of certain fluorophenyl-substituted phenol compounds in the development of efficient organic light-emitting diodes (OLEDs). This research highlights the potential application of compounds structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol in advanced electronic devices (Jin et al., 2014).
Synthesis of Pharmaceuticals
- Botteghi et al. (2001) described the synthesis of neuroleptic agents using intermediates similar to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol. This research provides insights into the synthesis pathways that could be relevant for similar compounds (Botteghi et al., 2001).
Liquid Crystal Properties
- Research by Gray et al. (1981) explored the synthesis and liquid crystal properties of fluorinated phenols. The study's relevance to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol lies in its focus on the thermal and physical properties of fluorinated compounds (Gray et al., 1981).
Anodic Fluorination
- Fukuhara et al. (2000) discussed anodic fluorination of phenols, leading to derivatives like 4,4-difluorocyclohexa-2,5-diene-1-ones. This study is relevant for understanding electrochemical methods that could be applicable to compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Fukuhara et al., 2000).
Polymer Synthesis
- Kaya and Gül (2004) investigated the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol, a compound structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, highlighting its potential use in polymer chemistry (Kaya & Gül, 2004).
Safety and Hazards
properties
IUPAC Name |
4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUKSLNDJOZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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